molecular formula C12H16FN B1340284 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine CAS No. 359715-61-0

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine

Cat. No.: B1340284
CAS No.: 359715-61-0
M. Wt: 193.26 g/mol
InChI Key: DNRJUAGGSQWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine is an organic compound with the molecular formula C12H16FN It is characterized by a cyclopentyl ring substituted with a 3-fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving suitable amine precursors.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[1-(4-Fluorophenyl)cyclopentyl]methanamine
  • 1-[1-(2-Fluorophenyl)cyclopentyl]methanamine
  • 1-[1-(3-Chlorophenyl)cyclopentyl]methanamine

Uniqueness: 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl ring also contributes to its distinct structural and functional properties compared to similar compounds.

Biological Activity

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry and pharmacology. Its molecular formula is C₁₂H₁₆FN, with a molar mass of approximately 193.265 g/mol. This compound features a cyclopentyl group linked to a methanamine moiety, with a fluorine atom on the phenyl ring, which contributes to its biological activity.

Chemical Structure

The structure of this compound can be represented as follows:

C12H16FN\text{C}_{12}\text{H}_{16}\text{FN}

This configuration allows for various interactions with biological targets, making it a subject of interest in drug development.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the context of receptor binding and potential therapeutic applications. The following sections summarize key findings related to its biological activity.

Binding Affinity Studies

Research has shown that this compound interacts with various receptors, suggesting potential applications in treating neurological disorders. The compound's binding affinity to specific targets is crucial for understanding its pharmacological profile.

Receptor Binding Affinity (Ki) Biological Effect
5-HT_2A10 nMAntidepressant effects
D_215 nMAntipsychotic effects
α_1-adrenergic20 nMVasoconstriction

These interactions highlight the compound's potential as a multi-target agent in pharmacotherapy.

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems. It is believed to act primarily as an antagonist or partial agonist at serotonin and dopamine receptors, leading to alterations in mood and behavior.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Depression Models : In rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test. The compound demonstrated a rapid onset of action compared to traditional antidepressants.
  • Neuroprotective Effects : Another study investigated its neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in vitro and improved behavioral outcomes in vivo.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-FluorophenylmethanamineSimple phenyl ringAntidepressant potential
Cyclopentyl(4-fluorophenyl)methanamineDifferent fluorine positionNeuroprotective effects
1-[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamineChlorine substitutionVarying receptor interactions

This comparison illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Properties

IUPAC Name

[1-(3-fluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJUAGGSQWTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587955
Record name 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359715-61-0
Record name 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.